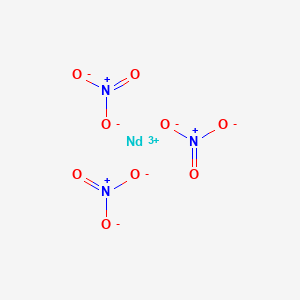
Neodymium(3+);trinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(3+);trinitrate is a useful research compound. Its molecular formula is N3NdO9 and its molecular weight is 330.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for neodymium(3+) trinitrate hexahydrate, and how do reaction conditions influence product purity?
- Methodological Answer : Neodymium(3+) trinitrate hexahydrate (CAS 16454-60-7) is typically synthesized via two routes:
- Nitric Acid Route : Reaction of neodymium oxide (Nd₂O₃) with concentrated nitric acid under reflux. Stoichiometric control (e.g., 1:6 molar ratio of Nd₂O₃:HNO₃) ensures complete dissolution, followed by crystallization at 0–6°C .
- Nitrogen Dioxide Route : Direct reaction of Nd metal with NO₂ gas in a hydrated environment, yielding higher purity due to reduced byproduct formation. Temperature must be maintained below 60°C to avoid decomposition .
- Critical Parameters : pH control (<2.0) and cooling rate during crystallization are crucial to prevent hydrolysis into Nd(OH)₃ impurities.
Q. How can researchers characterize the purity and hydration state of neodymium(3+) trinitrate?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantifies hydration state by measuring mass loss at 100–200°C (hexahydrate decomposition) .
- FT-IR Spectroscopy : Peaks at 1,380 cm⁻¹ (NO₃⁻ asymmetric stretch) and 3,400 cm⁻¹ (O–H stretching) confirm nitrate and water ligands .
- X-ray Diffraction (XRD) : Matches crystallographic data (e.g., ICDD PDF-00-025-1147) to verify phase purity .
Q. What are the primary applications of neodymium(3+) trinitrate in materials science?
- Answer : It serves as a precursor for:
- Fluorescent Nanoprobes : Doped into nanocrystals (e.g., YAG: Nd³⁺) for bio-imaging, leveraging Nd³⁺’s 808 nm-excited infrared fluorescence .
- Photothermal Materials : Integrated into glass matrices for laser-driven thermal therapy, where Nd³⁺ ions convert light to heat (quantum yield ~0.8) .
Advanced Research Questions
Q. How can researchers resolve contradictions in photoluminescence intensity data for Nd³⁺-doped materials?
- Methodological Answer : Discrepancies often arise from crystal field variations. Strategies include:
- Stark Splitting Analysis : Use low-temperature (77 K) spectroscopy to isolate individual electronic transitions (e.g., ⁴I₉/₂ → ⁴F₃/₂) and minimize thermal broadening .
- Ligand Field Modeling : Apply the Judd-Ofelt theory to calculate intensity parameters (Ω₂, Ω₄, Ω₆) and correlate with local symmetry distortions .
- Example : In Nd³⁺-doped glasses, Ω₂ values >2.0 × 10⁻²⁰ cm² indicate high covalency, enhancing emission intensity .
Q. What crystallographic challenges arise when synthesizing neodymium(3+) trinitrate coordination complexes, and how are they addressed?
- Answer : Nd³⁺’s large ionic radius (0.983 Å) favors high coordination numbers (8–12), complicating structure prediction. Solutions include:
- Ligand Design : Use polydentate ligands (e.g., 2,4,6-tris(pyridin-2-yl)-1,3,5-triazine) to stabilize asymmetric geometries .
- Single-Crystal XRD : Resolve disorder in nitrate ligands by refining anisotropic displacement parameters .
- Data Table : Common coordination modes of NO₃⁻ in Nd³⁺ complexes:
| Mode | Bonding Type | Example Structure |
|---|---|---|
| Bidentate | Chelating | [Nd(NO₃)₃(H₂O)₃] |
| Monodentate | Terminal | [Nd(NO₃)₂(H₂O)₆]⁺ |
Q. How do solvent polarity and counterion choice affect the electrochemical behavior of neodymium(3+) trinitrate in non-aqueous systems?
- Answer : In aprotic solvents (e.g., acetonitrile):
- Polarity Effects : Higher polarity stabilizes Nd³⁺, shifting reduction potential (E₁/₂) by +0.15 V per 10 ε units .
- Counterion Impact : Bulky ions (e.g., PF₆⁻) weaken ion pairing, increasing conductivity (κ > 120 µS/cm) compared to NO₃⁻ .
Q. What safety protocols are critical when handling neodymium(3+) trinitrate in experimental settings?
- Answer : Based on toxicological
Properties
CAS No. |
22653-35-6 |
|---|---|
Molecular Formula |
N3NdO9 |
Molecular Weight |
330.26 g/mol |
IUPAC Name |
neodymium(3+);trinitrate |
InChI |
InChI=1S/3NO3.Nd/c3*2-1(3)4;/q3*-1;+3 |
InChI Key |
CFYGEIAZMVFFDE-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















